molecular formula C7H14Cl2N4O B6266912 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride CAS No. 1955499-58-7

3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride

Cat. No.: B6266912
CAS No.: 1955499-58-7
M. Wt: 241.1
InChI Key:
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Description

3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Introduction of various functional groups on the piperidine ring.

Scientific Research Applications

3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The piperidine ring may interact with receptors or enzymes, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3-triazol-4-yl)pyridine: A similar compound with a pyridine ring instead of a piperidine ring.

    3-(1H-1,2,3-triazol-4-yl)benzene: Features a benzene ring attached to the triazole ring.

Uniqueness

3-(1H-1,2,3-triazol-4-yl)piperidin-3-ol dihydrochloride is unique due to the presence of both a triazole and a piperidine ring, which imparts distinct chemical and biological properties. The hydroxyl group adds further versatility, allowing for additional functionalization and reactivity.

Properties

CAS No.

1955499-58-7

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.1

Purity

90

Origin of Product

United States

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